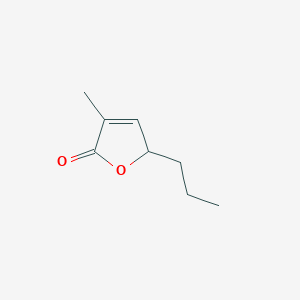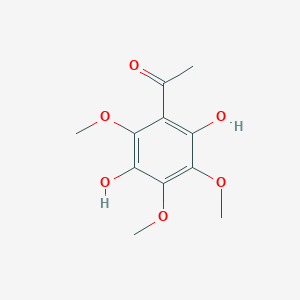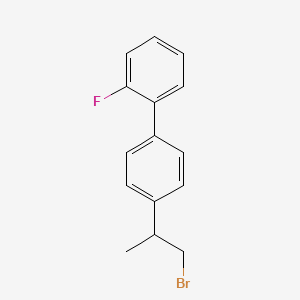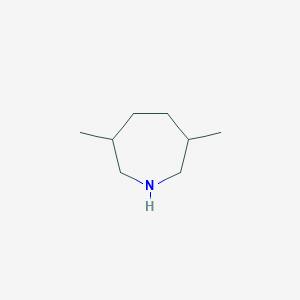
Cinerenin acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cinerenin acetate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant aromas and are commonly found in natural products such as fruits and flowers. This compound, in particular, is a sesquiterpene lactone ester, which means it is derived from sesquiterpene lactones, a group of naturally occurring compounds known for their biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cinerenin acetate typically involves the esterification of cinerenin with acetic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The general reaction scheme is as follows:
Cinerenin+Acetic AcidAcid CatalystCinerenin Acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process by providing a reusable and easily separable catalyst.
化学反应分析
Types of Reactions
Cinerenin acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield cinerenin and acetic acid.
Reduction: Reduction of the ester group can produce the corresponding alcohol.
Oxidation: Oxidation of the ester can lead to the formation of carboxylic acids or other oxidized products.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Cinerenin and acetic acid.
Reduction: The corresponding alcohol.
Oxidation: Carboxylic acids or other oxidized products.
Substitution: Different esters or amides.
科学研究应用
Cinerenin acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Used in the synthesis of other valuable compounds and as a fragrance ingredient in perfumes and cosmetics.
作用机制
The biological effects of cinerenin acetate are primarily attributed to its ability to interact with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it may modulate signaling pathways related to cell proliferation and apoptosis, thereby exerting anticancer effects.
相似化合物的比较
Cinerenin acetate can be compared to other sesquiterpene lactone esters, such as parthenolide acetate and artemisinin acetate. While these compounds share similar structural features, this compound may exhibit unique biological activities due to differences in its molecular structure. For example, it may have a different binding affinity for specific enzymes or receptors, leading to distinct pharmacological effects.
List of Similar Compounds
- Parthenolide acetate
- Artemisinin acetate
- Costunolide acetate
- Dehydrocostus lactone acetate
属性
CAS 编号 |
56650-63-6 |
|---|---|
分子式 |
C19H22O7 |
分子量 |
362.4 g/mol |
IUPAC 名称 |
[(7E)-11-ethoxy-3-methylidene-4,13-dioxo-5,14-dioxatricyclo[10.2.1.02,6]pentadeca-7,12(15)-dien-8-yl]methyl acetate |
InChI |
InChI=1S/C19H22O7/c1-4-23-14-6-5-12(9-24-11(3)20)7-15-17(10(2)18(21)25-15)16-8-13(14)19(22)26-16/h7-8,14-17H,2,4-6,9H2,1,3H3/b12-7+ |
InChI 键 |
IAHRRUNNPWEGOH-KPKJPENVSA-N |
手性 SMILES |
CCOC1CC/C(=C\C2C(C3C=C1C(=O)O3)C(=C)C(=O)O2)/COC(=O)C |
规范 SMILES |
CCOC1CCC(=CC2C(C3C=C1C(=O)O3)C(=C)C(=O)O2)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![But-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B14633578.png)



![Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester](/img/structure/B14633597.png)


